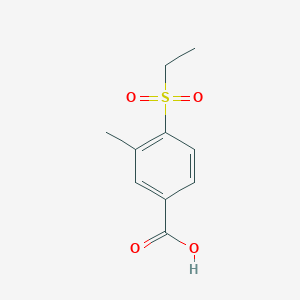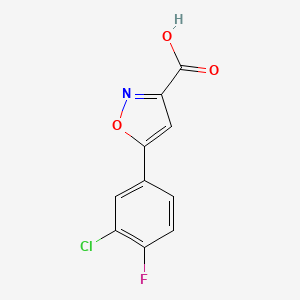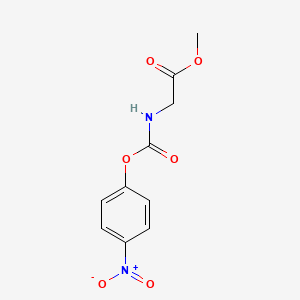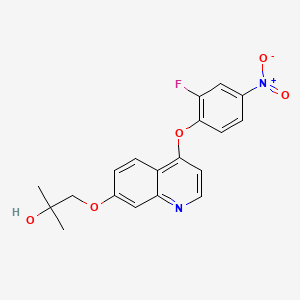
1-((4-(2-Fluoro-4-nitrophenoxy)quinolin-7-yl)oxy)-2-methylpropan-2-ol
Descripción general
Descripción
1-((4-(2-Fluoro-4-nitrophenoxy)quinolin-7-yl)oxy)-2-methylpropan-2-ol, also known as FNPQ, is a synthetic molecule with a wide range of applications in the field of scientific research. It has been studied for its potential use in various biological processes, including gene expression, protein structure, and enzyme activity. FNPQ has been found to have a number of advantageous properties, such as being non-toxic and having low volatility. In addition, FNPQ has been shown to be able to bind to a variety of proteins and nucleic acids, making it a useful tool for studying the structure and function of these molecules.
Aplicaciones Científicas De Investigación
Synthesis and Structural Elucidation
- A compound structurally similar to 1-((4-(2-Fluoro-4-nitrophenoxy)quinolin-7-yl)oxy)-2-methylpropan-2-ol was isolated from Melicope moluccana T.G. Hartley. Its chemical structure was determined using spectroscopy techniques, which is relevant for understanding the structural aspects of similar compounds (Tanjung, Saputri, Wahjoedi, & Tjahjandarie, 2017).
Biological Activities
- Quinoline derivatives, similar to the compound , have demonstrated a wide spectrum of biodynamic activities and potential as therapeutic agents. This indicates the significance of quinoline structures in medicinal chemistry (Faldu et al., 2014).
Synthesis and Mechanism Studies
- The synthesis of 2-chloro-7-methyl-3-({4-[(4-nitrophenoxy)methyl]-1H-1,2,3-triazol-1-yl}methyl)quinoline, which shares structural similarities, was achieved, contributing to the understanding of synthetic pathways relevant to this class of compounds (Praveena, Murthy, & Pal, 2013).
Antimicrobial and Antiproliferative Properties
- Novel oxazino quinolone derivatives have shown significant antimycobacterial activities, suggesting that structurally similar compounds could have potential applications in treating bacterial infections (Dinakaran et al., 2008).
- Quinoline derivatives synthesized for antiproliferative evaluation showed significant activities against various cancer cell lines, indicating the potential of quinoline-based compounds in cancer therapy (Tseng et al., 2014).
Chemosensors and Optical Properties
- Quinoline-based compounds have been used to develop chemosensors capable of monitoring metal ion concentrations, demonstrating their potential application in biological and chemical sensing (Park et al., 2015).
- The synthesis of polyheterocyclic compounds, including quinoline derivatives, showed unique optical properties, suggesting their suitability as fluorescent probes (Park, Kwon, Lee, & Kim, 2015).
Propiedades
IUPAC Name |
1-[4-(2-fluoro-4-nitrophenoxy)quinolin-7-yl]oxy-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O5/c1-19(2,23)11-26-13-4-5-14-16(10-13)21-8-7-17(14)27-18-6-3-12(22(24)25)9-15(18)20/h3-10,23H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCMIHAYGCEAEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=CC2=NC=CC(=C2C=C1)OC3=C(C=C(C=C3)[N+](=O)[O-])F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-(2-Fluoro-4-nitrophenoxy)quinolin-7-yl)oxy)-2-methylpropan-2-ol | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

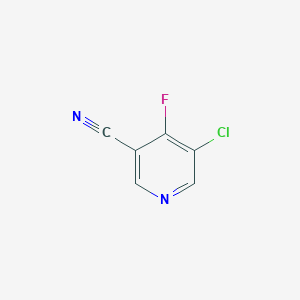
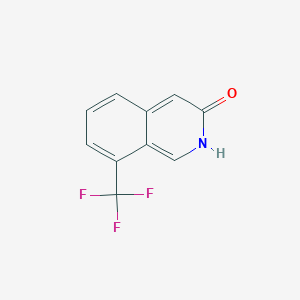
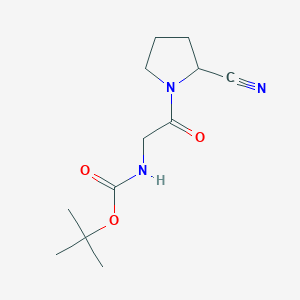
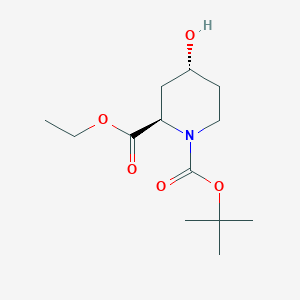
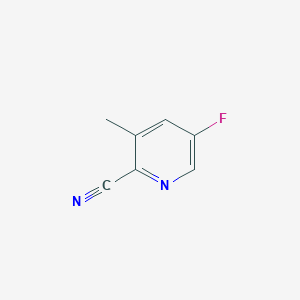
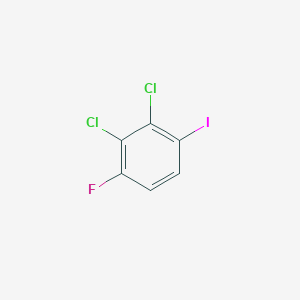
![1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1403260.png)
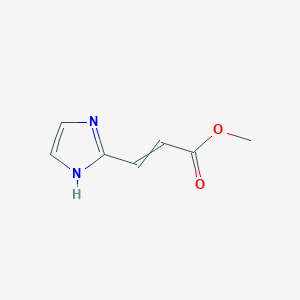
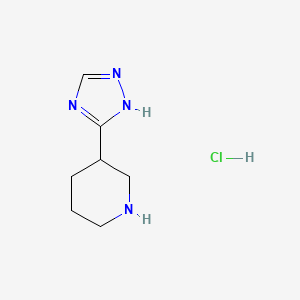
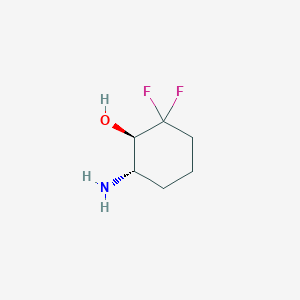
![(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B1403267.png)
